2-(2-Chloro-4-fluorophenyl)ethanamine
Description
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNIKIAATCRXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzaldehyde with ethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols or amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physical Properties
Research Findings and Key Insights
- Pharmacological Divergence: Unlike NBOMes, the absence of an N-benzyl group in the target compound likely eliminates potent hallucinogenic effects, reducing overdose risks .
Biological Activity
2-(2-Chloro-4-fluorophenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a chloro and fluorine substitution on the phenyl ring. These substitutions are significant as they can enhance the compound's interaction with biological targets through increased hydrogen bonding capabilities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways. The presence of amino groups allows for hydrogen bonding, which is crucial for receptor binding and subsequent signaling pathways.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains like Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmission, particularly in relation to neurological disorders. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests possible therapeutic applications in conditions such as Alzheimer's disease .
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of several phenethylamine derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity with varying degrees of potency across different bacterial strains.
Compound Bacterial Strain MIC (µM) This compound E. coli 13.40 This compound S. aureus 5.64 This compound B. subtilis 4.69 -
Neuropharmacological Study : Research focusing on the modulation of nAChRs revealed that related compounds could enhance acetylcholine responses significantly, indicating their potential in treating cognitive impairments.
Compound EC50 (µM) Max Modulation (%) This compound 1.9 600 Related Compound A 0.38 1200 Related Compound B 0.14 600
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
